

# N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride molecular weight and purity

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## Compound of Interest

Compound Name: *N*-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride

Cat. No.: B1292088

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## Technical Guide: N-Boc-2-(2-amino-ethoxy)-ethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride**, a key building block in pharmaceutical and bioconjugation applications. This document outlines its physicochemical properties, purity specifications, and detailed methodologies for its analysis.

## Core Compound Specifications

N-Boc-2-(2-amino-ethoxy)-ethylamine is a versatile bifunctional linker. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility, making it an ideal intermediate for the synthesis of complex molecules. It is commercially available as both a free base and a hydrochloride salt. The hydrochloride salt is typically a solid, while the free base is an oil or liquid.

Table 1: Physicochemical Properties

Property	N-Boc-2-(2-amino-ethoxy)-ethylamine Hydrochloride	N-Boc-2-(2-amino-ethoxy)-ethylamine (Free Base)
Molecular Formula	C <sub>9</sub> H <sub>21</sub> ClN <sub>2</sub> O <sub>3</sub>	C <sub>9</sub> H <sub>20</sub> N <sub>2</sub> O <sub>3</sub>
Molecular Weight	240.73 g/mol	204.27 g/mol
CAS Number	165391-09-3	127828-22-2
Appearance	Solid	Clear or colorless viscous liquid/oil
Typical Purity	≥98%	≥95% - 98%

## Purity Analysis: Experimental Protocols

Rigorous purity assessment is critical to ensure the quality and consistency of subsequent synthetic steps and final products. A combination of chromatographic and spectroscopic methods is recommended for comprehensive analysis.

### High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the primary recommended method for routine purity analysis and quantification of impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient of water (Solvent A) and acetonitrile (Solvent B), both containing 0.1% trifluoroacetic acid (TFA).
  - Gradient Example:
    - 0-20 min: 5% to 95% B
    - 20-25 min: Hold at 95% B
    - 25-26 min: 95% to 5% B

- 26-30 min: Hold at 5% B
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm.
- Sample Preparation: Dissolve a known concentration of the compound in the mobile phase (initial conditions).
- Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks. Potential impurities to monitor include the de-protected diamine and di-Boc protected species.

## Gas Chromatography (GC)

GC is suitable for analyzing volatile impurities, such as residual solvents, but is less ideal for the primary purity assessment of the compound itself due to the thermal lability of the Boc group.

- Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID).
- Column: A deactivated capillary column suitable for amine analysis (e.g., HP-1, 30 m x 0.32 mm i.d., 0.25  $\mu$ m film thickness).
- Carrier Gas: Helium at a flow rate of 1.6 mL/min.
- Injector Temperature: 250 °C.
- Detector Temperature: 300 °C.
- Oven Program:
  - Initial temperature: 100 °C, hold for 2 minutes.
  - Ramp: 10 °C/min to 280 °C.
  - Hold: 5 minutes at 280 °C.
- Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane).

- Analysis: Quantify residual solvents and other volatile impurities against a standard.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are powerful tools for structural confirmation and purity assessment.

- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl<sub>3</sub>) or Dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- <sup>1</sup>H NMR Analysis:
  - Look for the characteristic singlet of the nine protons of the tert-butyl group of the Boc protector at approximately 1.45 ppm.
  - Observe the disappearance of the starting amine proton signal and shifts in adjacent proton signals to confirm successful protection.
  - Purity can be estimated by integrating the characteristic signals of the compound against those of a known internal standard.
- <sup>13</sup>C NMR Analysis:
  - Confirm the presence of the carbonyl (~156 ppm) and quaternary carbons (~80 ppm) of the Boc group.
  - The methyl carbons of the tert-butyl group will appear around 28 ppm.

## Titration for Amine Content

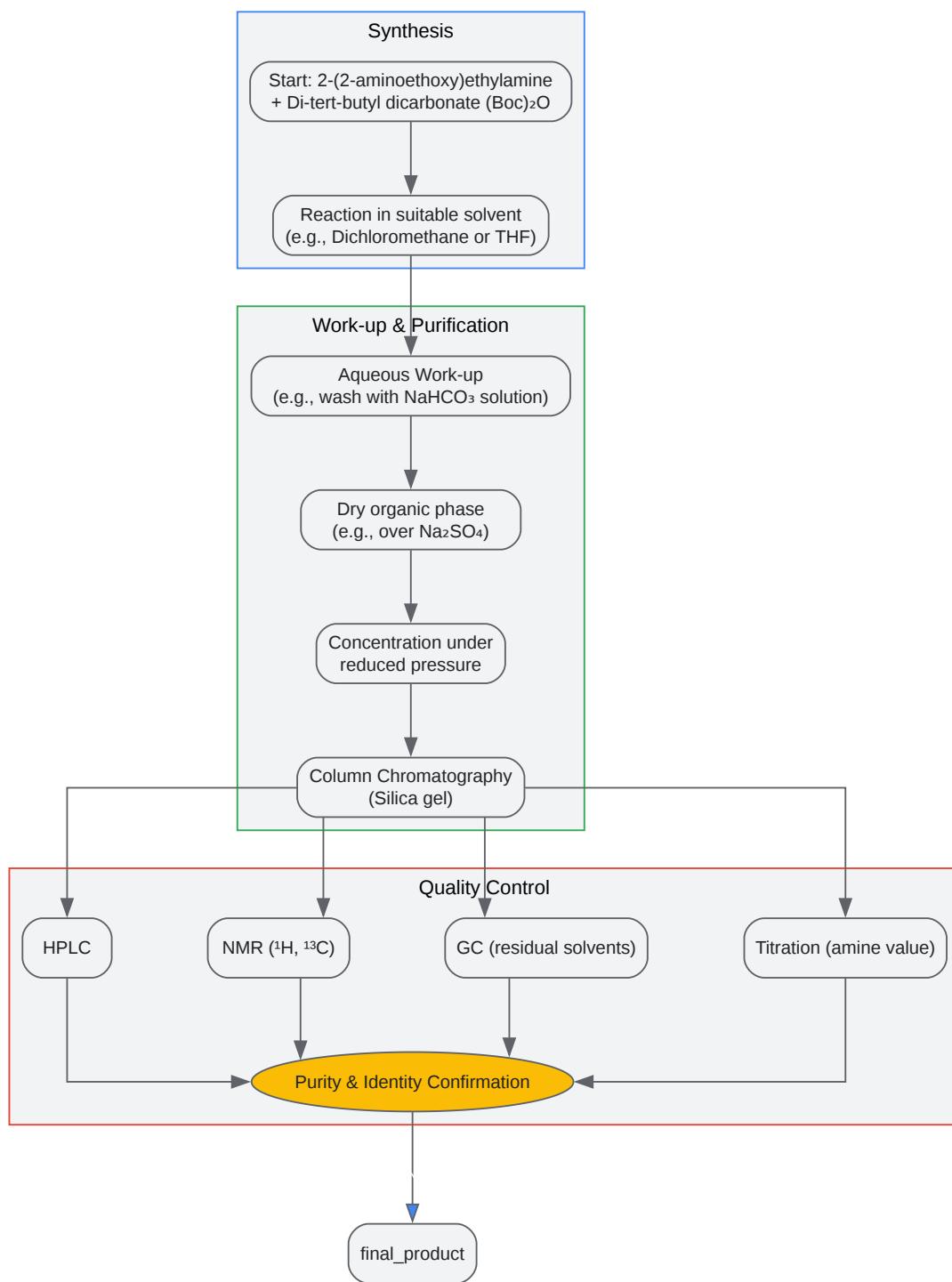
A non-aqueous titration can be used to determine the total amine value, which is particularly useful for the free base.

- Principle: The amine is titrated with a strong acid in a non-aqueous solvent.
- Titrant: 0.1 N Perchloric acid in glacial acetic acid.
- Solvent: Glacial acetic acid.

- Indicator: Crystal violet or potentiometric endpoint detection.
- Procedure:
  - Dissolve an accurately weighed amount of the sample in glacial acetic acid.
  - Add a few drops of crystal violet indicator.
  - Titrate with standardized 0.1 N perchloric acid from a burette until the color changes from violet to blue-green.
  - A blank titration of the solvent should be performed.
- Calculation: The amine value is calculated based on the volume of titrant consumed.

## Logical Workflow: Synthesis and Purification

The synthesis of N-Boc-2-(2-amino-ethoxy)-ethylamine typically involves the selective protection of one of the amine groups of 2-(2-aminoethoxy)ethylamine.



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Caption: Synthesis and Purification Workflow for N-Boc-2-(2-amino-ethoxy)-ethylamine.

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